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Compound of Interest

Compound Name: Dioleoyl lecithin

Cat. No.: B1233198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of dioleoyl lecithin (DOL), a fundamental component in numerous drug

delivery systems and biomedical research applications. By leveraging the power of Nuclear

Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), researchers

can gain critical insights into the structure, purity, and molecular dynamics of this essential

phospholipid. This guide offers detailed experimental protocols, quantitative data summaries,

and a visual workflow to facilitate a deeper understanding and practical application of these

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
of Dioleoyl Lecithin
NMR spectroscopy is an unparalleled tool for the atomic-level structural elucidation of

molecules in solution. For dioleoyl lecithin, both ¹H (proton) and ¹³C (carbon-13) NMR provide

a detailed map of the molecule's chemical environment, confirming its identity and purity.

Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-resolution NMR spectra of dioleoyl lecithin is outlined

below.
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Sample Preparation:

Dissolution: Accurately weigh 5-10 mg of dioleoyl lecithin and dissolve it in a deuterated

solvent such as chloroform-d (CDCl₃). The choice of solvent is critical to avoid strong solvent

signals that may overlap with analyte peaks.

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

Transfer: Transfer the solution to a 5 mm NMR tube.

Internal Standard: For quantitative analysis, a known amount of an internal standard, such

as tetramethylsilane (TMS), can be added.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically sufficient.

Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Data Processing:
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Fourier Transformation: The acquired free induction decay (FID) is converted into a

frequency-domain spectrum via Fourier transformation.

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all

peaks are in the absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or

the residual solvent peak.

Integration: The relative areas of the peaks are determined by integration to provide

quantitative information about the number of protons or carbons.

Quantitative ¹H NMR Data for Dioleoyl Lecithin
The ¹H NMR spectrum of dioleoyl lecithin exhibits characteristic signals corresponding to the

different proton environments within the molecule.
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Chemical Shift (ppm) Assignment Multiplicity Integration (Relative)

~5.34
-CH=CH- (Oleoyl

chain)
Multiplet 4H

~5.25 sn-2 CH (Glycerol) Multiplet 1H

~4.39 sn-1 CH₂ (Glycerol) Multiplet 2H

~4.30 -CH₂-N⁺- (Choline) Multiplet 2H

~4.15 sn-3 CH₂ (Glycerol) Multiplet 2H

~3.80 -P-O-CH₂- (Choline) Multiplet 2H

~3.35 -N⁺(CH₃)₃ (Choline)[1] Singlet 9H

~2.30
-CH₂-C=O (Oleoyl

chain)
Triplet 4H

~2.01
-CH₂-CH=CH- (Oleoyl

chain)
Multiplet 8H

~1.60
-CH₂-CH₂-C=O

(Oleoyl chain)
Multiplet 4H

~1.28
-(CH₂)n- (Oleoyl

chain)
Broad Singlet ~40H

~0.88 -CH₃ (Oleoyl chain) Triplet 6H

Quantitative ¹³C NMR Data for Dioleoyl Lecithin
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of

dioleoyl lecithin.
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Chemical Shift (ppm) Assignment

~173.6 C=O (Ester)

~130.0 -CH=CH- (Oleoyl chain)[2]

~70.8 sn-2 CH (Glycerol)

~66.4 -CH₂-N⁺- (Choline)

~63.8 sn-1 CH₂ (Glycerol)

~63.2 sn-3 CH₂ (Glycerol)

~59.3 -P-O-CH₂- (Choline)

~54.4 -N⁺(CH₃)₃ (Choline)

~34.2 -CH₂-C=O (Oleoyl chain)

~29.0 - 30.0 -(CH₂)n- (Oleoyl chain)

~27.2 -CH₂-CH=CH- (Oleoyl chain)

~25.0 -CH₂-CH₂-C=O (Oleoyl chain)

~22.7 -CH₂-CH₃ (Oleoyl chain)

~14.1 -CH₃ (Oleoyl chain)

Fourier-Transform Infrared (FTIR) Spectroscopy of
Dioleoyl Lecithin
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation. It is particularly useful

for examining the overall composition and conformational state of lipids.

Experimental Protocol for FTIR Analysis
A typical protocol for obtaining the FTIR spectrum of dioleoyl lecithin is as follows.

Sample Preparation (Attenuated Total Reflectance - ATR):
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Sample Application: A small amount of dioleoyl lecithin (liquid or dissolved in a volatile

solvent like chloroform) is applied directly onto the ATR crystal.

Solvent Evaporation: If a solvent is used, it is allowed to evaporate completely, leaving a thin

film of the lipid on the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory is commonly

used.

Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is typically scanned.

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 32-64 scans are averaged to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.

Quantitative FTIR Data for Dioleoyl Lecithin
The FTIR spectrum of dioleoyl lecithin is characterized by several key vibrational bands.

Wavenumber (cm⁻¹) Assignment Vibrational Mode

~3010 =C-H (Olefinic)[3] Stretching

~2923 -CH₂- (Acyl chains)[3] Asymmetric Stretching

~2853 -CH₂- (Acyl chains)[3] Symmetric Stretching

~1736 C=O (Ester)[4][5] Stretching

~1465 -CH₂- (Acyl chains) Scissoring

~1245 P=O (Phosphate)[1] Asymmetric Stretching

~1087 P-O-C (Phosphate ester) Symmetric Stretching

~969 N⁺(CH₃)₃ (Choline)[6] Rocking/Stretching
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Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of dioleoyl lecithin.

Caption: Workflow for the spectroscopic characterization of dioleoyl lecithin.

This comprehensive guide provides the foundational knowledge and practical protocols for the

successful spectroscopic characterization of dioleoyl lecithin using NMR and FTIR. By

following these methodologies and utilizing the provided reference data, researchers can

confidently assess the quality and structural integrity of this vital phospholipid for their specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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